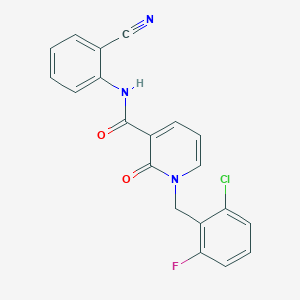

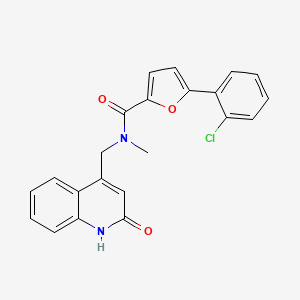

![molecular formula C12H13NO4 B2572249 (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid CAS No. 1089327-21-8](/img/structure/B2572249.png)

(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such complex organic molecules often involves multiple steps and various chemical reactions. Unfortunately, specific synthesis methods for this compound were not found in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as solubility, melting point, boiling point, etc. Unfortunately, specific information about the physical and chemical properties of this compound was not found in the search results .Aplicaciones Científicas De Investigación

Metal-Free Quinolylation of Amino Acid Derivatives and Peptides

The modification of amino groups in amino acid derivatives and peptides is crucial in pharmaceutical research and chemical biology. However, finding reactions that can be carried out under mild and environmentally friendly conditions can be challenging. Researchers have developed a versatile method using novel dihydrooxazolo [3,2-a]quinoliniums in 1-butanol as a solvent. This method selectively modifies primary amino groups, making it compatible with other reactive moieties. It has potential applications in medicinal chemistry and chemical biology .

Chemoselective Protection of Organic Amines

Organic amines are often protected through carbamate bond-mediated cappings. The chemically stable urea linkage, employed for protection/deprotection of amino groups, provides a valuable tool in synthetic chemistry .

Synthesis of 1,2-Amino Alcohols

A protocol for the synthesis of 1,2-amino alcohols from readily available starting materials has been developed. This method offers broad substrate scopes, mild reaction conditions, and scalability for gram-scale synthesis. The resulting 1,2-amino alcohols find applications in various chemical processes .

Catalytic Protodeboronation for Alkene Hydromethylation

Pinacol boronic esters serve as essential building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. It has been applied to the synthesis of natural products like (−)-Δ8-THC and cholesterol .

Amino Group Modification in Sulfonylbenzoic Acid Derivatives

The compound 3-{[benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid finds use in proteomics research applications. Its chemical structure includes an amino group, making it relevant for biological studies .

Controlled Hydroxylation of Triterpenoids

Researchers have achieved controlled hydroxylation of triterpenoids using a specific compound. This process enhances plant chemical defense mechanisms without toxic effects on the plant itself. The application of this method contributes to understanding plant biology and natural defense systems .

Mecanismo De Acción

Target of Action

The primary targets of the compound (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid are currently unknown. This compound is a biochemical used in proteomics research

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-4-(2-ethoxyanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLJDWSZXZERU-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C=C\C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2572167.png)

![3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2572168.png)

![N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2572169.png)

![N-(2,4-difluorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2572171.png)

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2572182.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)